4-fluoro-7-methoxy-1H-indazole
Overview
Description
4-fluoro-7-methoxy-1H-indazole is a heterocyclic aromatic organic compound Indazoles, including this compound, are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-7-methoxy-1H-indazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-fluoro-4-methoxyaniline with hydrazine hydrate under acidic conditions to form the indazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-7-methoxy-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroindazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine or methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Dihydroindazole derivatives.
Substitution: Substituted indazole derivatives with different functional groups.
Scientific Research Applications
4-fluoro-7-methoxy-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as intermediates in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-fluoro-7-methoxy-1H-indazole involves its interaction with specific molecular targets. The fluorine and methoxy groups enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may act as an inhibitor of protein kinases or other enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-1H-indazole
- 7-methoxy-1H-indazole
- 4-chloro-7-methoxy-1H-indazole
Uniqueness
4-fluoro-7-methoxy-1H-indazole is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced potency, selectivity, and stability in various applications.
Properties
IUPAC Name |
4-fluoro-7-methoxy-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c1-12-7-3-2-6(9)5-4-10-11-8(5)7/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRWTEVYVSFJKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)F)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646725 | |
Record name | 4-Fluoro-7-methoxy-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-74-1 | |
Record name | 4-Fluoro-7-methoxy-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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